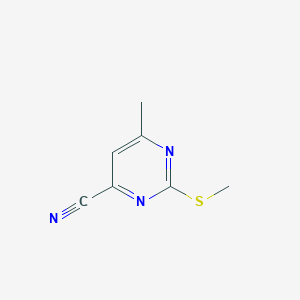

6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

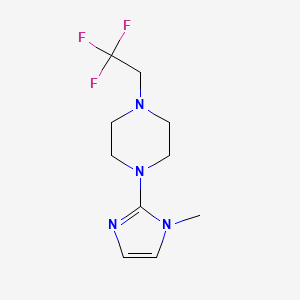

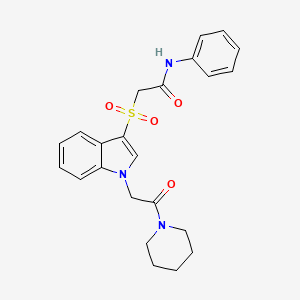

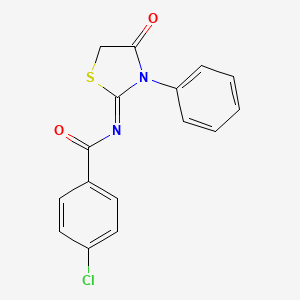

“6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile” is a chemical compound with the molecular formula C7H7N3S . It has a molecular weight of 165.22 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of “6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile” and similar compounds has been a subject of research . One of the methods for the synthesis of fused pyrimidines, in particular, of pyrimidines containing reactive vicinally located functional groups, is hetero-annulation reactions . Reactions involving o-aminopyrimidine aldehydes and o-aminopyrimidine ketones, which are convenient synthons for obtaining fused pyrimidines, represent a separate group .Molecular Structure Analysis

The InChI code for “6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile” is 1S/C7H7N3S/c1-5-3-6(4-8)10-7(9-5)11-2/h3H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.It has a molar refractivity of 38.5±0.5 cm3, a polar surface area of 84 Å2, and a polarizability of 15.3±0.5 10-24 cm3 .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile is utilized in various chemical synthesis processes, highlighting its versatility in organic chemistry. The compound serves as a precursor for the synthesis of diverse heterocyclic compounds. For instance, the synthesis and reactions involving this compound lead to the formation of thieno[2,3-d]pyrimidines and amino-substituted pyrimidines, demonstrating its applicability in generating compounds with potential pharmaceutical significance (D. Briel, T. Franz, B. Dobner, 2002).

Spectroscopic and Molecular Analysis

The compound has been the subject of spectroscopic and molecular analysis, including vibrational spectral analysis using FT-IR and FT-Raman techniques. These studies are essential for understanding the molecular structure, stability, and potential electronic and optical properties of the molecule. Such analyses contribute to the development of new materials and chemotherapeutic agents, showcasing the compound's role in advancing scientific understanding and technological innovation (N. Z. Alzoman et al., 2015).

Structural Characterization

Structural characterization of derivatives of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile has provided insights into their potential as dihydrofolate reductase inhibitors, emphasizing the role of these compounds in the development of new therapeutic agents. X-ray diffraction analysis and molecular docking simulations are instrumental in assessing the inhibitory potential against specific enzymes, which is crucial for drug discovery and development processes (L. H. Al-Wahaibi et al., 2021).

Molecular Docking Studies

The compound and its derivatives have been explored through molecular docking studies to identify potential inhibitory activities against various biological targets. These studies are foundational in the early stages of drug design, enabling researchers to predict the interaction between the compound and target proteins or enzymes. This approach has identified potential chemotherapeutic applications, highlighting the compound's significance in the search for new treatments (Nadia G. Haress et al., 2015).

Propriétés

IUPAC Name |

6-methyl-2-methylsulfanylpyrimidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c1-5-3-6(4-8)10-7(9-5)11-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYXVIQAYWNBBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-bis(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B2669546.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B2669560.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2669565.png)

![4-(2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)benzamide](/img/structure/B2669567.png)